ACP-319 -

ACP-319

Catalog Number: EVT-257675
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor ACP-319 inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.
Overview

ACP-319 is a synthetic compound recognized for its role as an inhibitor of phosphatidylinositol 3-kinase, specifically targeting the delta isoform of this enzyme. This compound has demonstrated potential antineoplastic activity, particularly in the context of cancers characterized by the overexpression of phosphatidylinositol 3-kinase. By inhibiting this pathway, ACP-319 disrupts the signaling mechanisms that facilitate tumor growth and survival, making it a candidate for therapeutic applications in oncology .

Source and Classification

ACP-319 is classified as a small molecule drug and is categorized under inhibitors of phosphatidylinositol 3-kinase. It is primarily sourced from laboratory synthesis, with its development aimed at addressing the need for effective cancer therapies that target specific signaling pathways involved in tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of ACP-319 involves several chemical reactions typical for small molecule drug development. Although specific proprietary details are often not publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reaction Conditions: Reactions are typically conducted under controlled temperatures and pressures to optimize yield and purity.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to achieve a high level of purity (greater than 98%) necessary for biological testing .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

ACP-319 functions primarily through competitive inhibition of phosphatidylinositol 3-kinase. This inhibition prevents the phosphorylation of downstream targets within the phosphatidylinositol 3-kinase/AKT signaling pathway, effectively blocking cellular processes that lead to tumor cell proliferation and survival. The compound's mechanism involves:

  1. Binding Affinity: ACP-319 exhibits a high binding affinity for the active site of phosphatidylinositol 3-kinase delta, which is crucial for its inhibitory action.
  2. Inhibition Mechanism: By occupying the active site, ACP-319 prevents substrate access, thereby inhibiting the catalytic activity of the enzyme .
Mechanism of Action

Process and Data

The mechanism of action for ACP-319 revolves around its ability to inhibit the phosphatidylinositol 3-kinase/AKT signaling pathway. Upon administration:

  1. Inhibition of Phosphorylation: The compound binds to phosphatidylinositol 3-kinase delta, inhibiting its activity and preventing the phosphorylation of AKT.
  2. Downstream Effects: This results in reduced activation of pathways involved in cell growth, survival, and metabolism, leading to increased apoptosis in tumor cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ACP-319 possesses several notable physical and chemical properties:

PropertyDetails
AppearanceSolid powder
Purity>98%
SolubilitySoluble in dimethyl sulfoxide; insoluble in water
Storage ConditionsDry, dark at 0 - 4 °C short-term; -20 °C long-term
Shelf Life>2 years if stored properly

These properties are essential for determining the appropriate conditions for handling and testing the compound in laboratory settings.

Applications

Scientific Uses

ACP-319 has been explored primarily for its potential applications in cancer therapy. Its ability to inhibit phosphatidylinositol 3-kinase makes it a valuable candidate for treating malignancies where this pathway is aberrantly activated, such as chronic lymphocytic leukemia and other hematological cancers. Research indicates that combining ACP-319 with other therapeutic agents can enhance treatment efficacy by overcoming resistance mechanisms observed with monotherapy approaches .

Mechanistic Insights into PI3Kδ Isoform Selectivity and Inhibition

Structural Basis of ATP-Binding Pocket Interactions in PI3Kδ

The catalytic subunit p110δ of PI3Kδ features a bilobal kinase domain with a deep ATP-binding cleft between the N-lobe and C-lobe. ACP-319 binds competitively within this cleft, exploiting unique structural features of PI3Kδ:

  • Hinge Region Engagement: The quinoline core of ACP-319 forms a critical hydrogen bond with Val828 (located in the hinge region), mimicking the adenine ring of ATP. This interaction anchors the inhibitor in the binding pocket [7] [8].
  • Affinity Pocket Occupation: The purine scaffold extends into a hydrophobic affinity pocket unique to PI3Kδ, where the methoxybenzyl group engages in van der Waals contacts with Trp760 and Met752. This pocket is sterically constrained in other isoforms due to bulkier residues (e.g., Gln859 in PI3Kγ) [7].
  • Salt Bridge Disruption: Molecular dynamics simulations reveal that ACP-319 stabilizes a "closed" conformation of the p110δ activation loop, preventing catalytic aspartate (Asp911) from coordinating Mg²⁺-ATP. This disrupts phosphate transfer to the PIP₂ substrate [7].

Table 1: Key Residue Interactions of ACP-319 in PI3Kδ

Binding Site RegionResidueInteraction TypeFunctional Role
Hinge regionVal828H-bond acceptorATP competition
Affinity pocketLys779H-bond donorStabilizes purine orientation
Hydrophobic backTrp760π-π stackingEnhances binding affinity
Specificity pocketMet752Van der WaalsRestricts α/β/γ isoform binding

Mutation studies confirm that I777M (isoleucine to methionine at position 777) reduces ACP-319 sensitivity >100-fold by sterically blocking access to the affinity pocket and altering the flexibility of adjacent Met752 [3] [7].

Comparative Kinase Profiling: Selectivity Against PI3Kα, PI3Kβ, and PI3Kγ Isoforms

ACP-319 demonstrates exceptional selectivity for PI3Kδ over other class I isoforms, validated through enzymatic and cellular assays:

  • Enzymatic Selectivity: Biochemical kinase assays reveal an IC₅₀ of 18 nM for PI3Kδ, with significantly reduced potency against PI3Kα (IC₅₀ = 33 μM; >1,800-fold selectivity), PI3Kβ (IC₅₀ = 2.7 μM; 150-fold), and PI3Kγ (IC₅₀ = 850 nM; 47-fold) [6].
  • Cellular Target Engagement: In BaF3 cells engineered for isoform-specific PI3K dependency, ACP-319 inhibits p110δ-driven proliferation (IC₅₀ = 32 nM) while showing minimal effects on p110α-dependent growth (IC₅₀ > 10 μM). This aligns with PI3Kδ's hematopoietic expression profile [3] [8].
  • Kinome-Wide Screening: At 1 μM, ACP-319 inhibits only 3/140 non-PI3K kinases by >50%, underscoring its specificity among non-lipid kinases. Off-targets include mTOR and DNA-PK, albeit at IC₅₀ values >5 μM [6].

Table 2: Selectivity Profile of ACP-319 Across Class I PI3K Isoforms

PI3K IsoformIC₅₀ (nM)Selectivity vs. PI3Kδ (Fold)Primary Tissue Expression
δ (ACP-319 target)181.0Hematopoietic cells
α33,000>1,800Ubiquitous
β2,700150Ubiquitous
γ85047Leukocytes, endothelium

Compared to first-generation inhibitors, ACP-319’s selectivity exceeds idelalisib’s 40-fold δ/α selectivity and approaches the ideal therapeutic window for minimizing metabolic toxicities linked to PI3Kα inhibition [8] [9].

Allosteric Modulation vs. Competitive Inhibition Mechanisms

ACP-319 operates primarily through ATP-competitive inhibition, distinct from allosteric PI3Kδ modulators:

  • Competitive Mechanism: ACP-319 occupies the ATP-binding site, directly competing with ATP for the hinge region (Val828), as confirmed by:
  • Increased Kₘ for ATP in enzymatic kinetics.
  • Displacement by saturating ATP concentrations in cellular assays [6] [8].
  • Resistance Mutations: The I777M mutation in p110δ confers resistance to ACP-319 but not to non-ATP competitive inhibitors (e.g., IOA-244). This mutation distorts the affinity pocket, preventing inhibitor binding without altering catalytic function [3] [7].
  • Contrast with Allosteric Inhibitors: Allosteric agents (e.g., compounds binding the C2 domain) induce conformational changes that indirectly block ATP access. ACP-319 lacks activity against such mutants, confirming its direct ATP-site engagement [10].

Notably, ACP-319 does not exhibit time-dependent inhibition or modulate regulatory subunit interactions, further distinguishing it from allosteric agents like PIK-75 [8] [10].

Role of Quinoline-Purine Scaffold in Target Affinity and Binding Kinetics

The quinoline-purine hybrid scaffold underpins ACP-319’s optimized pharmacodynamics:

  • Quinoline Core: Serves as a rigid hinge-binding element, with the nitrogen atom at position 1 accepting a hydrogen bond from Val828. Fluorination at C5 enhances membrane permeability (cLogP = 3.1) and metabolic stability [6] [8].
  • Purine Linker: Positions the methoxybenzyl group deep within the affinity pocket. The purine N3 nitrogen donates a hydrogen bond to Lys779, increasing residence time by >10-fold compared to morpholine-based inhibitors [3] [7].
  • Hydrophobic Tail: The 4-methoxybenzyl moiety fills a hydrophobic cleft formed by Ile825, Ile910, and Val828. Substitution with bulkier groups (e.g., 3,5-dimethoxy) ablates activity due to steric clash with Trp760 [7].

Table 3: Impact of Scaffold Modifications on ACP-319 Pharmacodynamics

Scaffold ComponentKey ModificationEffect on Binding KineticsCellular IC₅₀ Shift
Quinoline coreC5-Fluorination↑ Membrane permeabilityUnchanged
Purine linkerN7-Methylation↓ H-bond to Lys77925-fold increase
Methoxybenzyl tail4- vs. 3-MethoxyDisrupts hydrophobic packing>100-fold increase

Molecular docking shows the scaffold optimizes a "propeller-shaped" topology unique to PI3Kδ-selective inhibitors, contrasting with flat pan-PI3K inhibitors like ZSTK474 [7] [8].

Concluding Remarks

ACP-319 exemplifies structure-driven optimization of PI3Kδ inhibitors, leveraging isoform-specific pockets and scaffold chemistry to achieve unparalleled selectivity. Its competitive ATP-site inhibition and resistance profile provide a template for next-generation agents targeting hematologic malignancies while sparing metabolic PI3Kα functions.

Properties

Product Name

ACP-319

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

ACP-319; ACP 319; ACP319.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.